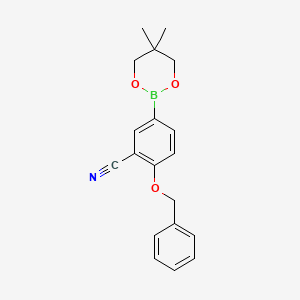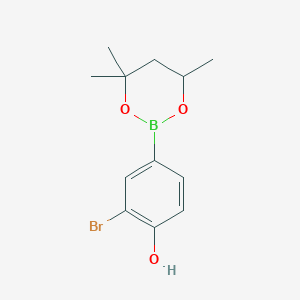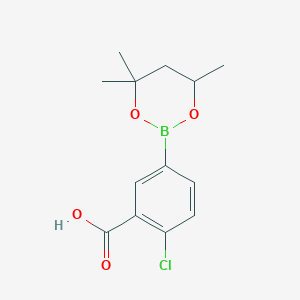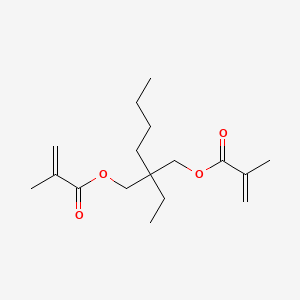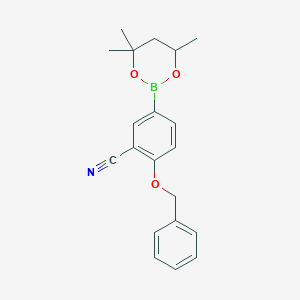
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (BTB) is a novel boron-containing compound that has recently been synthesized and studied for its potential applications in scientific research. BTB has a unique chemical structure, consisting of a benzyloxy group attached to a boron-containing dioxaborinan. This structure makes BTB a potentially useful tool for a variety of scientific investigations, as it can be used to facilitate chemical reactions and biochemical processes.
Aplicaciones Científicas De Investigación
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has potential applications in a variety of scientific research fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, this compound can be used to facilitate reactions that could lead to the synthesis of new drugs. In organic chemistry, this compound can be used to modify and study the structure of organic molecules. In materials science, this compound can be used to create boron-containing polymers and other materials.
Mecanismo De Acción
The unique chemical structure of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile allows it to act as both an electron-donor and an electron-acceptor. This dual role allows this compound to facilitate a variety of chemical reactions, including Diels-Alder reactions, Diels-Alder cycloadditions, and aryl-aryl bond formation. In addition, this compound can be used to modify the structure of organic molecules, as it can be used to attach functional groups to the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may be able to modulate the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound may be able to modulate the activity of certain transcription factors, such as NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages for laboratory experiments. For example, it is relatively easy to synthesize, and it has a low toxicity profile. In addition, this compound is stable in a variety of solvents and temperatures. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in biological systems. In addition, this compound is sensitive to light and air, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are numerous. For example, further research could be conducted to study the biochemical and physiological effects of this compound on a variety of biological systems. In addition, further research could be conducted to study the potential applications of this compound in medicinal chemistry, organic chemistry, and materials science. Finally, further research could be conducted to improve the synthesis of this compound and to develop new methods for using this compound in laboratory experiments.
Métodos De Síntesis
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile was synthesized using a two-step reaction sequence. The first step involved the reaction of 2-bromobenzaldehyde with trimethylsilyl triflate in the presence of a base, followed by the addition of a boron-containing dioxaborinan. This reaction yielded a boron-containing benzonitrile. The second step involved the reduction of the benzonitrile to the desired this compound. This reaction was accomplished by using a palladium-catalyzed hydrogenation reaction.
Propiedades
IUPAC Name |
2-phenylmethoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-9-10-19(17(11-18)13-22)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDGPFHUIPTTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

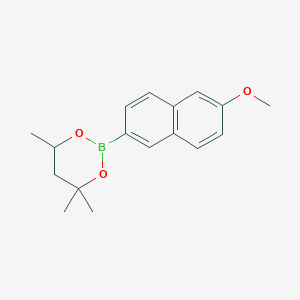
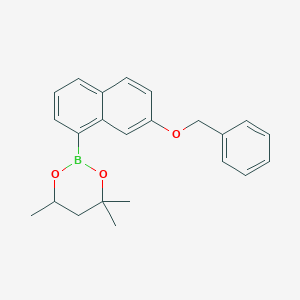
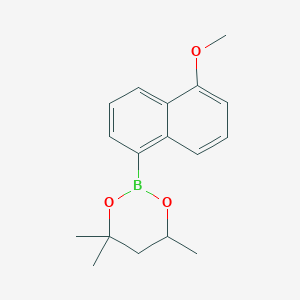
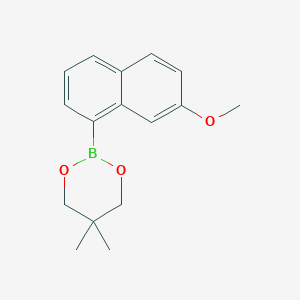
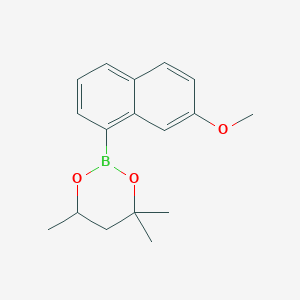
![2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B6323713.png)
![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
